![molecular formula C15H13NO5 B6401743 3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261983-18-9](/img/structure/B6401743.png)
3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-5-nitrobenzoic acid, or 3-E-5-N-B-A, is a widely used organic compound in scientific research. It is a derivative of benzoic acid, which is a naturally occurring carboxylic acid found in many plants and animals. 3-E-5-N-B-A is a white crystalline solid with a melting point of 106-107°C and is soluble in both water and alcohol. It is used in various applications in the laboratory, including as a reagent, in synthesis, and as a chromogenic agent.
Scientific Research Applications
3-E-5-N-B-A is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is a versatile compound that can react with a variety of substrates. It can also be used as a chromogenic agent, as it produces a yellow-orange color when reacted with certain compounds. It has also been used as a fluorescent indicator in spectroscopic experiments.
Mechanism of Action
3-E-5-N-B-A is an organic compound that can react with various substrates. The mechanism of action of 3-E-5-N-B-A is dependent on the reaction being studied. Generally, 3-E-5-N-B-A will react with the substrate to form an intermediate compound, which can then react further to form the desired product.
Biochemical and Physiological Effects
3-E-5-N-B-A is an organic compound and is not known to have any biochemical or physiological effects. It is not toxic or hazardous, and has a low environmental impact.
Advantages and Limitations for Lab Experiments
3-E-5-N-B-A is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. It is also relatively non-toxic and non-hazardous, making it a safe reagent to use in the laboratory. However, it is not soluble in non-polar solvents, and its solubility in water and alcohol is limited.
Future Directions
The future of 3-E-5-N-B-A research is wide open. It has already been used in a variety of scientific research applications, and its potential applications are only limited by the imagination. Possible future directions include the use of 3-E-5-N-B-A as a fluorescent indicator in spectroscopy, as a reagent in organic synthesis, and as a chromogenic agent. It could also be used to study the mechanism of action of various organic compounds, or as a tool to detect the presence of certain compounds in a sample. Additionally, further research could be conducted to improve the solubility of 3-E-5-N-B-A in non-polar solvents, or to explore other possible applications.
Synthesis Methods
3-E-5-N-B-A can be synthesized by a variety of methods. The most common method is the reaction of 3-ethoxyphenol with nitric acid, followed by the addition of sodium nitrite. This reaction produces a mixture of 3-E-5-N-B-A and 3-nitrobenzoic acid, which can be separated by distillation. Another method involves the reaction of 3-ethoxyphenol with nitrous acid, followed by the addition of sodium nitrite. This reaction produces only 3-E-5-N-B-A.
properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-21-14-5-3-4-10(9-14)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBFKPSTFYVXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690038 |
Source
|
Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-18-9 |
Source
|
Record name | 3'-Ethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.